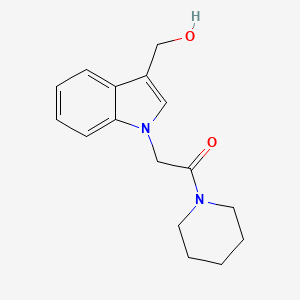![molecular formula C8H4BrF3N2 B11849897 3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- CAS No. 95911-64-1](/img/structure/B11849897.png)
3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This compound is particularly notable for its application in photoaffinity labeling, a technique used to study molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Diazirine Formation: The diazirine ring is formed by reacting the intermediate with a diazirine precursor, such as diazomethane (CH2N2), under controlled conditions to ensure the formation of the three-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photolysis and substitution.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically around 350 nm) is used to induce the formation of the carbene intermediate.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the bromine atom.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be employed.
Major Products Formed
Photolysis: The primary product is the carbene intermediate, which can further react with nearby molecules.
Substitution: The major products are the substituted derivatives of the original compound.
Oxidation/Reduction: The products depend on the specific reagents and conditions used.
科学的研究の応用
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying drug targets.
Industry: Utilized in the development of advanced materials and photoreactive coatings.
作用機序
The primary mechanism of action of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive species can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can covalently attach to target proteins or other biomolecules, enabling their identification and study.
類似化合物との比較
Similar Compounds
- 3-bromo-3-(4-fluorophenyl)-3H-diazirine
- 3-bromo-3-(4-methylphenyl)-3H-diazirine
- 3-bromo-3-(4-chlorophenyl)-3H-diazirine
Uniqueness
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it particularly effective in photochemical applications compared to its analogs with different substituents.
特性
CAS番号 |
95911-64-1 |
|---|---|
分子式 |
C8H4BrF3N2 |
分子量 |
265.03 g/mol |
IUPAC名 |
3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine |
InChI |
InChI=1S/C8H4BrF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |
InChIキー |
OWUXQKYUGTZWKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


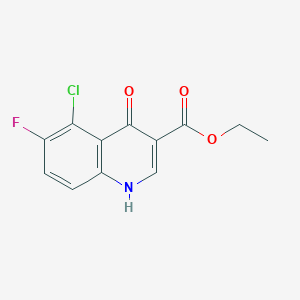
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

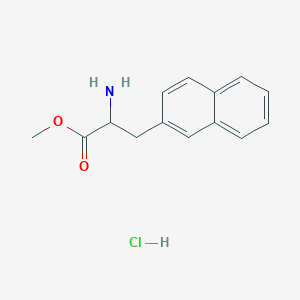
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)

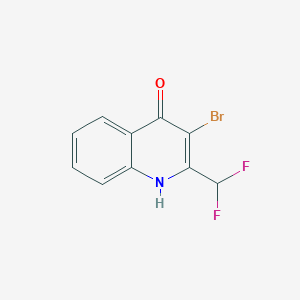
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)


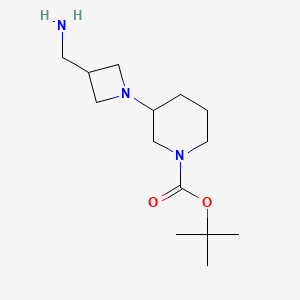
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
